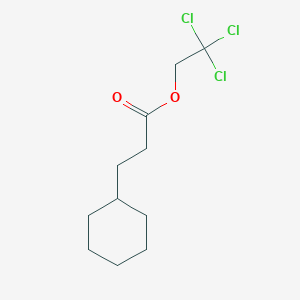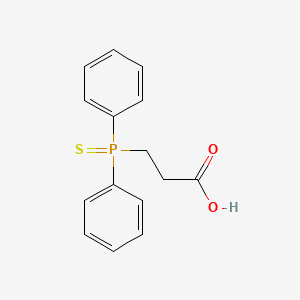
3-(Diphenylphosphorothioyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diphenylphosphorothioyl)propanoic acid is an organic compound that belongs to the class of phosphorothioates It is characterized by the presence of a phosphorothioyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(Diphenylphosphorothioyl)propanoic acid typically involves the condensation of phenylphosphonous dichloride with acrylic acid, followed by hydrolysis of the resulting condensate. The reaction conditions include maintaining a mole ratio of phenylphosphonous dichloride to acrylic acid within the range of 1:1.1 to 1:1.25. The condensation is carried out at a temperature of 70-100°C under a pressure greater than 1 atm .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes but are optimized for higher yields and purity. These methods often involve continuous flow reactors and precise control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylphosphorothioyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of this compound.
Scientific Research Applications
3-(Diphenylphosphorothioyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Diphenylphosphorothioyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphorothioyl group can form strong bonds with metal ions and other electrophilic centers, which can modulate the activity of enzymes and other proteins. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Diphenylphosphorothioyl)propanoic acid include:
- 3-(Diphenylphosphino)propanoic acid
- 3-(Dimethylphosphoryl)propanoic acid
- 3-(Hydroxyphenylphosphinyl)propanoic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the phosphorothioyl group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
109602-95-1 |
|---|---|
Molecular Formula |
C15H15O2PS |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
3-diphenylphosphinothioylpropanoic acid |
InChI |
InChI=1S/C15H15O2PS/c16-15(17)11-12-18(19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) |
InChI Key |
OFNATTOBHPWEMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(CCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


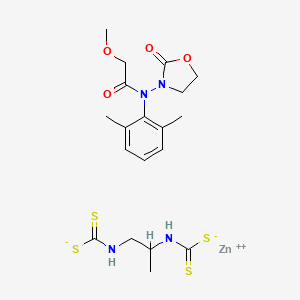
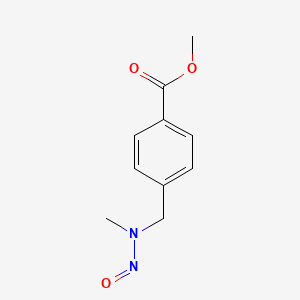
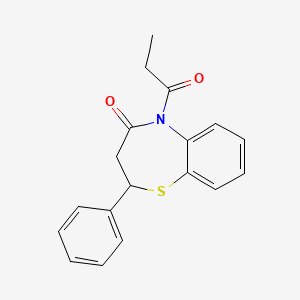

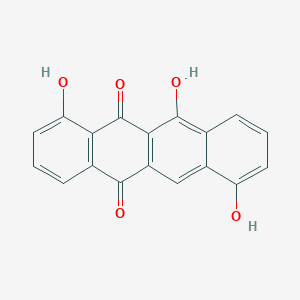

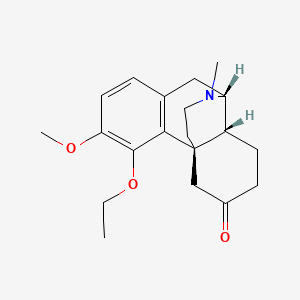
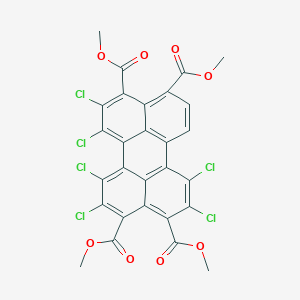
![4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)
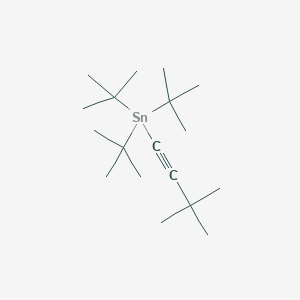
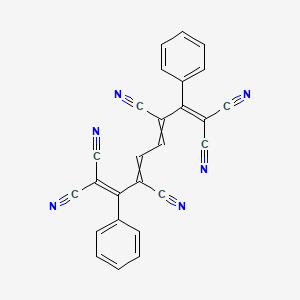
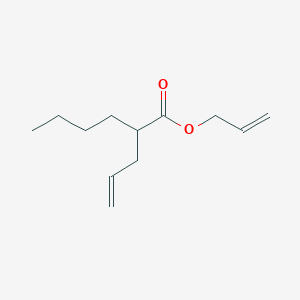
![2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene](/img/structure/B14339766.png)
